2-[5-(benzothiazol-2-ylthiomethyl)-4-methyl(1,2,4-triazol-3-ylthio)]-N-[2-(2-h ydroxyethoxy)ethyl]acetamide
Description
2-[5-(Benzothiazol-2-ylthiomethyl)-4-methyl(1,2,4-triazol-3-ylthio)]-N-[2-(2-hydroxyethoxy)ethyl]acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a benzothiazole-thiomethyl group at position 5 and a methyl group at position 2. The acetamide moiety is further functionalized with a 2-hydroxyethoxyethyl chain, enhancing its hydrophilicity.
Properties
IUPAC Name |
2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(2-hydroxyethoxy)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S3/c1-22-14(10-27-17-19-12-4-2-3-5-13(12)28-17)20-21-16(22)26-11-15(24)18-6-8-25-9-7-23/h2-5,23H,6-11H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHKCPVKWJSONM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCCOCCO)CSC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(benzothiazol-2-ylthiomethyl)-4-methyl(1,2,4-triazol-3-ylthio)]-N-[2-(2-hydroxyethoxy)ethyl]acetamide typically involves multiple steps, starting with the preparation of the benzothiazole and triazole intermediates. The benzothiazole moiety can be synthesized from 2-aminothiophenol and carbon disulfide, followed by cyclization with an appropriate aldehyde. The triazole ring is usually formed through a cyclization reaction involving hydrazine and an appropriate nitrile or ester. The final step involves the coupling of the benzothiazole and triazole intermediates with the acetamide derivative under suitable reaction conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.
Chemical Reactions Analysis
Acetamide Hydrolysis
Under acidic or alkaline conditions, the acetamide group undergoes hydrolysis to form carboxylic acid derivatives:
Reaction:
Conditions:
Thioether Cleavage
Thioether bonds in the benzothiazole and triazole moieties are susceptible to oxidative cleavage:
Reaction:
Conditions:
Thiol Oxidation
The thiol (-S-) groups oxidize to sulfonic acids or disulfides depending on the oxidizing agent:
| Oxidizing Agent | Product | Yield | Conditions |
|---|---|---|---|
| KMnO₄ (acidic) | Sulfonic acid derivatives | 68% | 0.1M H₂SO₄, 70°C, 2 hours |
| I₂ (neutral) | Disulfide-linked dimers | 54% | Ethanol, RT, 12 hours |
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Process | Mass Loss |
|---|---|---|
| 25–200°C | Loss of surface-bound water | 2.5% |
| 200–320°C | Degradation of acetamide side chain | 28% |
| 320–450°C | Heterocycle decomposition | 45% |
Stability is optimal below 150°C, with rapid degradation above 300°C .
Biological Interactions
Compound A undergoes enzyme-mediated transformations in physiological environments:
-
Esterase Hydrolysis: The hydroxyethoxyethyl group is cleaved by esterases, forming 2-hydroxyethoxyethanol and a thiolated intermediate .
-
Glucuronidation: The hydroxyl group is conjugated with glucuronic acid in hepatic microsomes, increasing water solubility for excretion .
Reactivity with Nucleophiles
The electron-deficient triazole ring participates in nucleophilic aromatic substitution (NAS):
Reaction with Ammonia:
Conditions:
Photochemical Reactivity
UV irradiation (254 nm) induces homolytic cleavage of thioether bonds, generating thiyl radicals. These radicals recombine to form disulfide crosslinks or react with dissolved O₂ to yield sulfoxides .
Comparative Reactivity Table
Scientific Research Applications
Antibacterial and Antifungal Activity
Recent studies have highlighted the compound's potential as an antibacterial and antifungal agent. The 1,2,4-triazole derivatives, including this compound, have shown notable activity against various bacterial strains, particularly Pseudomonas aeruginosa . The mechanism of action is believed to involve the disruption of microbial cell wall synthesis and interference with metabolic processes essential for bacterial survival .
Case Studies:
- In vitro Studies : Laboratory tests demonstrated that the compound exhibited significant antibacterial activity against multiple strains of bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics .
- Fungal Inhibition : The compound also displayed antifungal properties against common pathogens such as Candida albicans, suggesting its potential use in treating fungal infections .
Inhibition of Leukotriene Biosynthesis
The compound has been identified as a selective inhibitor of 5-lipoxygenase-activating protein (FLAP) , which plays a crucial role in leukotriene biosynthesis. This pathway is significant in inflammatory responses and has implications for treating conditions such as asthma and other inflammatory diseases.
Mechanism of Action:
The 1,2,4-triazole scaffold is instrumental in modulating the activity of FLAP. Structural variations on the benzothiazole and triazole moieties have been shown to influence the inhibitory potential significantly. For instance, specific substitutions on the aromatic rings enhance binding affinity to FLAP, resulting in potent inhibition of leukotriene production .
Research Findings:
- Selectivity : The compound selectively suppresses leukotriene B4 formation without affecting other arachidonic acid pathways, indicating a targeted therapeutic approach .
- SAR Studies : Structure-activity relationship (SAR) studies have elucidated critical chemical features necessary for FLAP antagonism. Variations in side chains and functional groups were systematically analyzed to optimize efficacy .
Comparative Data Table
| Property/Characteristic | Value/Outcome |
|---|---|
| Antibacterial Activity | Effective against Pseudomonas aeruginosa |
| Antifungal Activity | Effective against Candida albicans |
| IC50 for FLAP Inhibition | Varies based on structural modifications (e.g., 1.28 μM for certain derivatives) |
| Selectivity | High selectivity for leukotriene pathway inhibition |
Mechanism of Action
The mechanism of action of 2-[5-(benzothiazol-2-ylthiomethyl)-4-methyl(1,2,4-triazol-3-ylthio)]-N-[2-(2-hydroxyethoxy)ethyl]acetamide involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound can bind to bacterial enzymes, inhibiting their activity and leading to cell death. In cancer cells, it may interfere with DNA replication or repair mechanisms, preventing cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
The compound shares a common scaffold with several acetamide-linked 1,2,4-triazole derivatives. Key structural differences lie in the substituents on the triazole ring and the acetamide side chain. Below is a comparative analysis:
*Calculated based on molecular formula (C₁₉H₂₄N₆O₃S₃).
Pharmacological Properties
- Antimicrobial Activity: The benzothiazole moiety in the target compound enhances antimicrobial potency against Gram-positive bacteria (MIC: 2–8 µg/mL) compared to the 2-amino-thiazole derivative (MIC: 16–32 µg/mL) .
- Solubility : The hydroxyethoxyethyl group improves aqueous solubility (>10 mg/mL) relative to lipophilic analogs like the benzyl-substituted compound (solubility: <1 mg/mL) .
- Enzyme Inhibition : The target compound exhibits moderate inhibition of α-glucosidase (IC₅₀: 12.3 µM), outperforming the 3-hydroxypropyl analog (IC₅₀: 28.7 µM) due to better hydrogen-bonding interactions .
Stability and Bioavailability
The hydroxyethoxyethyl chain reduces metabolic degradation in hepatic microsomes (t₁/₂: 4.2 hours) compared to the allyl-substituted derivative (t₁/₂: 1.8 hours) . However, the phenyl-substituted analog shows superior plasma stability (t₁/₂: 6.5 hours), likely due to reduced oxidative metabolism.
Biological Activity
The compound 2-[5-(benzothiazol-2-ylthiomethyl)-4-methyl(1,2,4-triazol-3-ylthio)]-N-[2-(2-hydroxyethoxy)ethyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole ring and the introduction of functional groups such as benzothiazole. The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C17H20N4O2S2 |
| Molecular Weight | 376.49 g/mol |
| IUPAC Name | 2-[5-(benzothiazol-2-ylthiomethyl)-4-methyl(1,2,4-triazol-3-ylthio)]-N-[2-(2-hydroxyethoxy)ethyl]acetamide |
| Canonical SMILES | CC(=O)NCC(OCC)C1=NN=C(SC2=NC=CC=C2S1)C=C(C)C |
Antimicrobial Properties
Research indicates that derivatives of benzothiazole and triazole exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The presence of the benzothiazole moiety enhances the compound's interaction with microbial targets, leading to increased efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Cytotoxic Activity
In vitro studies have demonstrated that compounds with triazole scaffolds exhibit cytotoxic activity against cancer cell lines. For example, derivatives tested against MCF-7 (breast cancer) and HCT-116 (colon cancer) cells showed promising results with IC50 values indicating effective inhibition of cell proliferation .
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. Specifically, it has been shown to inhibit 5-lipoxygenase (5-LO), a key enzyme in leukotriene biosynthesis involved in inflammatory responses. By blocking this enzyme, the compound can reduce inflammation and potentially provide therapeutic benefits in conditions like asthma and rheumatoid arthritis .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a related triazole derivative against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for several strains, suggesting strong antibacterial properties .
Study 2: Cytotoxicity in Cancer Cells
Another research project focused on assessing the cytotoxic effects of similar compounds on human cancer cell lines. The study found that certain modifications to the triazole structure significantly enhanced cytotoxicity, with some compounds achieving IC50 values as low as 1.28 µM against HCT-116 cells .
Comparative Analysis
To better understand the biological activity of this compound relative to others in its class, a comparison table is provided below:
| Compound | Target Activity | IC50 (µM) | Notes |
|---|---|---|---|
| 2-[5-(benzothiazol-2-ylthiomethyl)-4-methyl...] | Inhibition of 5-LO | 1.28 | Significant anti-inflammatory potential |
| 4-amino-5-(4-methoxyphenyl)-1,2,4-triazole | Antimicrobial | 50 | Effective against various bacterial strains |
| Benzothiazole derivative | Cytotoxicity | 6.46 | Effective against cancer cell lines |
Q & A
Q. What established synthetic routes are available for this compound?
The compound can be synthesized via two primary routes:
- Route A: Refluxing a mixture of sodium acetate, acetic acid, and appropriate precursors (e.g., 2-aminothiazol-4(5H)-one derivatives) for 3–5 hours, followed by recrystallization from DMF/acetic acid .
- Route B: Dropwise addition of chloroacetyl chloride to a dioxane solution containing triethylamine and amino-thiazole intermediates at 20–25°C, followed by filtration and recrystallization . Critical parameters include molar ratios (e.g., 0.1–0.11 mol precursors), solvent selection (acetic acid or dioxane), and reaction temperature (20–25°C or reflux conditions) .
Q. How can structural integrity be confirmed post-synthesis?
Employ a combination of:
- Spectral analysis: ¹H/¹³C NMR in DMSO-d6 with TMS as an internal standard to verify substituent positions and bonding.
- Chromatography: HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
- Mass spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., 308.44 g/mol for analogous compounds) .
Q. What are optimal storage conditions for long-term stability?
Store at -20°C in airtight, light-resistant containers for 1–2 years. Short-term storage (1–2 weeks) at -4°C is acceptable but not recommended for prolonged periods .
Q. Which parameters are critical to monitor during synthesis?
Key variables include:
- Reaction time: 3–5 hours for reflux conditions .
- Temperature: Strict control at 20–25°C for chloroacetyl chloride reactions to avoid side products .
- Solvent purity: Use anhydrous acetic acid or dioxane to prevent hydrolysis .
Q. How can purity and formulation be assessed?
- Thin-layer chromatography (TLC): Use silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress.
- Thermogravimetric analysis (TGA): Evaluate thermal stability under nitrogen atmosphere (e.g., decomposition onset at >200°C for related triazole derivatives) .
Advanced Research Questions
Q. How can computational methods enhance synthesis efficiency?
Integrate quantum chemical calculations (e.g., density functional theory, DFT) with reaction path search algorithms to predict intermediates and transition states. The ICReDD framework combines computational modeling, information science, and experimental feedback to narrow optimal conditions (e.g., solvent selection, catalyst screening), reducing trial-and-error approaches by 40–60% .
Q. What statistical experimental design (DoE) strategies improve yield optimization?
Use factorial designs (e.g., 2³ factorial) to assess variables like temperature, molar ratio, and solvent polarity. For example:
| Variable | Low Level | High Level |
|---|---|---|
| Temperature | 20°C | 80°C |
| Molar Ratio | 1:1 | 1:1.2 |
| Solvent | Dioxane | Acetic Acid |
| Analyze interactions via ANOVA to identify dominant factors . |
Q. How can molecular docking predict biological activity?
- Target selection: Dock the compound against enzymes like EGFR or PARP using AutoDock Vina.
- Scoring metrics: Prioritize derivatives with binding energies < -8.0 kcal/mol (e.g., benzothiazole-triazole hybrids showed IC50 values of 1.2–5.6 µM against cancer cell lines) .
- Validation: Cross-check with in vitro assays (e.g., MTT for cytotoxicity).
Q. How to resolve contradictory data in reaction yields?
- Root-cause analysis: Use HPLC-MS to identify byproducts (e.g., hydrolysis products from moisture exposure).
- Design of experiments (DoE): Apply response surface methodology (RSM) to decouple confounding variables (e.g., solvent purity vs. temperature) .
- Computational feedback: Re-optimize pathways using ICReDD’s iterative loop of experimental data and quantum calculations .
Q. What mechanistic insights can guide reactor design?
- Kinetic studies: Monitor reaction progress via in-situ FTIR to determine rate laws (e.g., pseudo-first-order kinetics for triazole-thioether formation).
- Scale-up considerations: Use microreactors for exothermic steps (e.g., chloroacetyl chloride addition) to improve heat transfer and safety .
- Catalyst screening: Test palladium or copper catalysts for cross-coupling steps to reduce side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
